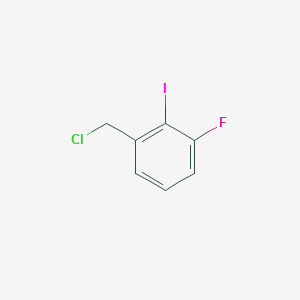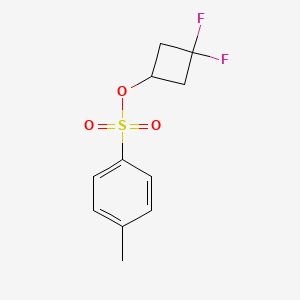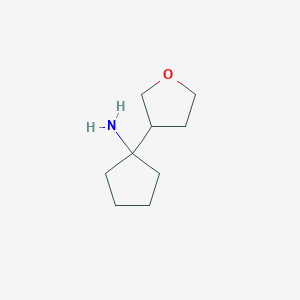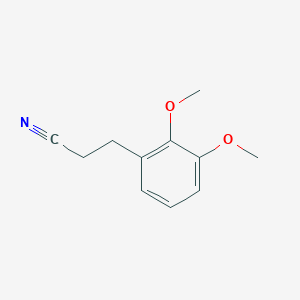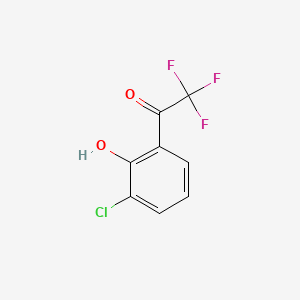
1-(3-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one is an aromatic ketone with significant applications in organic synthesis and various scientific research fields. This compound is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a chlorine atom attached to a phenyl ring, making it a versatile building block in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one can be synthesized through several methods. One common approach involves the Fries rearrangement of 2-chlorophenyl acetate with aluminum chloride, conducted without solvent at temperatures between 110°C and 180°C . Another method includes the reaction of 2-chlorophenol with trifluoroacetic anhydride under acidic conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-chloro-2-hydroxybenzoic acid, while reduction of the carbonyl group can produce 1-(3-chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanol.
Applications De Recherche Scientifique
1-(3-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl and carbonyl groups can form hydrogen bonds with target proteins, influencing their activity and function. The chlorine atom can participate in halogen bonding, further stabilizing the compound-protein interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chloro-2-hydroxyphenyl)ethanone: Similar structure but lacks the trifluoromethyl group.
2-Chloro-3’-hydroxyacetophenone: Similar structure with a hydroxyl group at a different position.
1-(3-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one: Similar structure with a bromine atom instead of chlorine.
Uniqueness
1-(3-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in various applications, particularly in drug design and development.
Propriétés
Formule moléculaire |
C8H4ClF3O2 |
|---|---|
Poids moléculaire |
224.56 g/mol |
Nom IUPAC |
1-(3-chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H4ClF3O2/c9-5-3-1-2-4(6(5)13)7(14)8(10,11)12/h1-3,13H |
Clé InChI |
FMSZDJSNIXDFEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)O)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


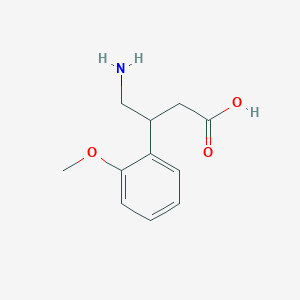
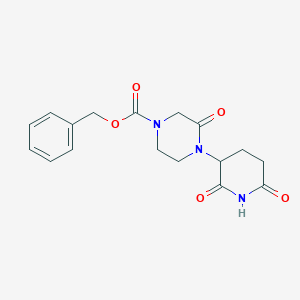
![[2-(Aminomethyl)cyclohexyl]methanol](/img/structure/B13560812.png)
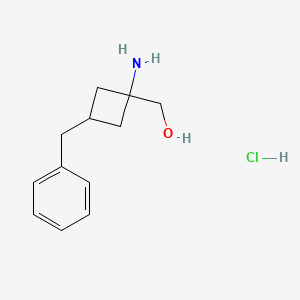
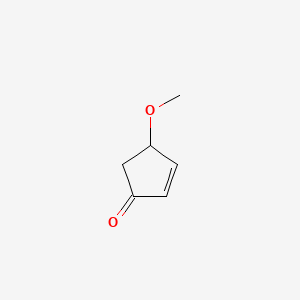
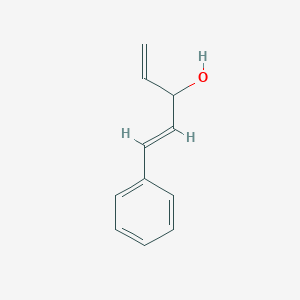
![2-{6-Phenyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13560836.png)
